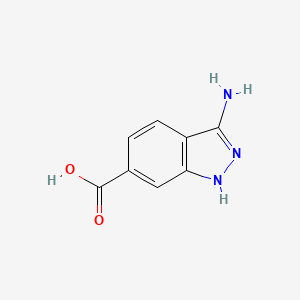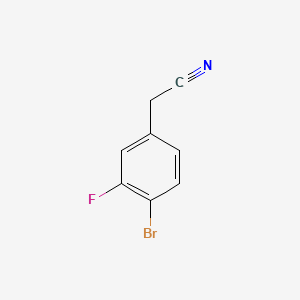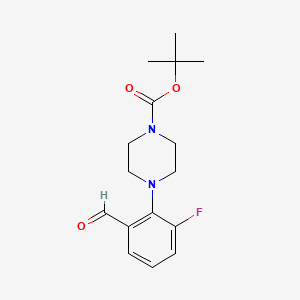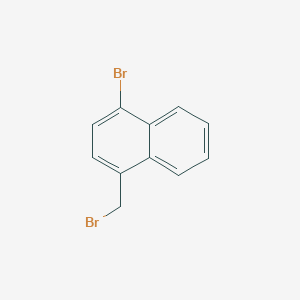
1-Bromo-4-(bromomethyl)naphthalene
描述
1-Bromo-4-(bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₈Br₂. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions, with one of the bromine atoms attached to a methyl group. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)naphthalene can be synthesized through the bromination of 4-methylnaphthalene. The process typically involves the use of bromine (Br₂) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled temperature and pressure conditions to maximize yield and purity. The use of solvents like toluene and purification steps such as recrystallization from ethanol are common .
化学反应分析
Types of Reactions: 1-Bromo-4-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as cyanide ions, to form nitriles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Bromination: Bromine (Br₂) is used for the initial synthesis.
Substitution: Cyanide ions (CN⁻) in the presence of a suitable catalyst can replace bromine atoms.
Major Products Formed:
科学研究应用
1-Bromo-4-(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its reactivity and ability to form various derivatives.
Material Science: It is employed in the synthesis of materials with specific electronic properties.
作用机制
The mechanism of action of 1-Bromo-4-(bromomethyl)naphthalene involves its reactivity as an aryl bromide. The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic pathways to create complex molecules .
相似化合物的比较
1-Bromo-4-methylnaphthalene: Similar in structure but lacks the additional bromine atom on the methyl group.
2-(Bromomethyl)naphthalene: The bromomethyl group is positioned at the 2 position instead of the 4 position.
1-Bromonaphthalene: Contains only one bromine atom at the 1 position.
Uniqueness: 1-Bromo-4-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .
属性
IUPAC Name |
1-bromo-4-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXASJKBBLIBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508837 | |
| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79996-99-9 | |
| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79996-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



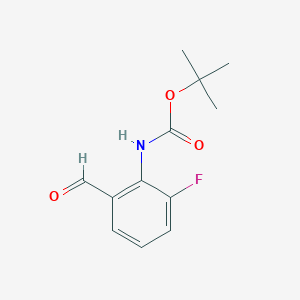
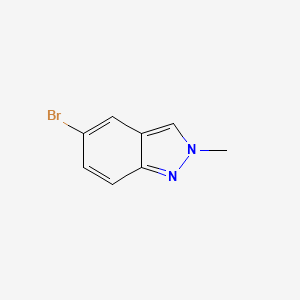
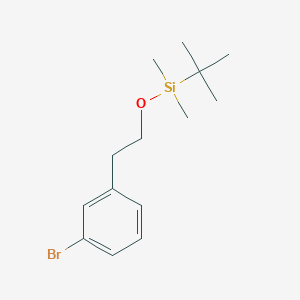


![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)
